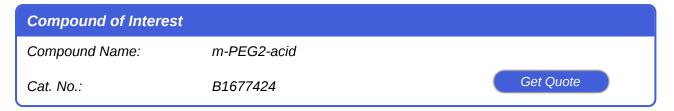


m-PEG2-acid structure and molecular weight

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An In-depth Technical Guide to **m-PEG2-acid**: Structure, Properties, and Applications

Introduction

Methoxy-polyethylene glycol-acid (**m-PEG2-acid**), with the IUPAC name 3-(2-methoxyethoxy)propanoic acid, is a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications as a hydrophilic linker in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of m-PEG2-acid

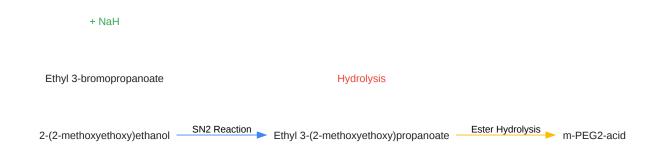
The key quantitative data for **m-PEG2-acid** are summarized in the table below for easy reference and comparison.



Property	Value	References
Chemical Structure	3-(2-methoxyethoxy)propanoic acid	[1]
CAS Number	149577-05-9	[2][3][4]
Molecular Formula	C6H12O4	[2][3][4]
Molecular Weight	148.16 g/mol	[3][4]
Purity	>95% - >98% (typical)	[2][4]
Appearance	Colorless to light yellow liquid or solid powder	[5]
Solubility	Soluble in DMSO and aqueous media	[6]

Synthesis of m-PEG2-acid

A primary synthetic route for **m-PEG2-acid** is the Williamson ether synthesis, followed by hydrolysis.[7] This method involves the reaction of a deprotonated alcohol with an alkyl halide to form an ether. In a typical synthesis, 2-(2-methoxyethoxy)ethanol is deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate, via an SN2 mechanism to form an ether linkage. The final step is the hydrolysis of the ester to yield the carboxylic acid.[7]





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Synthesis pathway for **m-PEG2-acid**.

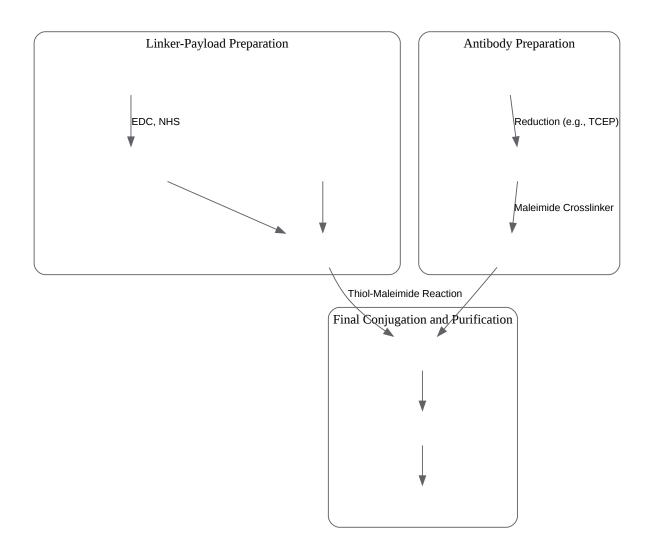
Applications in Bioconjugation

m-PEG2-acid is primarily used as a hydrophilic linker molecule. Its terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, forming stable amide bonds. [6] The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[6] This makes it a valuable tool in the synthesis of complex bioconjugates like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets specific antigens on cancer cells. **m-PEG2-acid** can be used as a component of a non-cleavable linker in ADCs.[8] The hydrophilic nature of the PEG linker can help to overcome solubility issues associated with hydrophobic drug payloads and can also influence the overall stability and pharmacokinetic profile of the ADC.





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Workflow for ADC synthesis using a PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

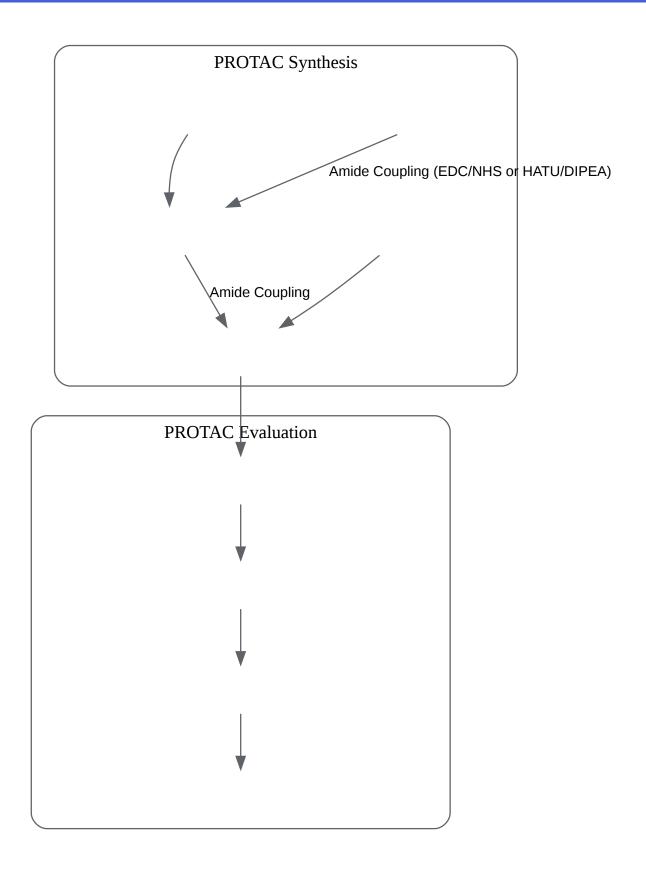






PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. **m-PEG2-acid** can be used to construct these linkers, and its hydrophilic properties can enhance the solubility and cell permeability of the final PROTAC molecule.[10]

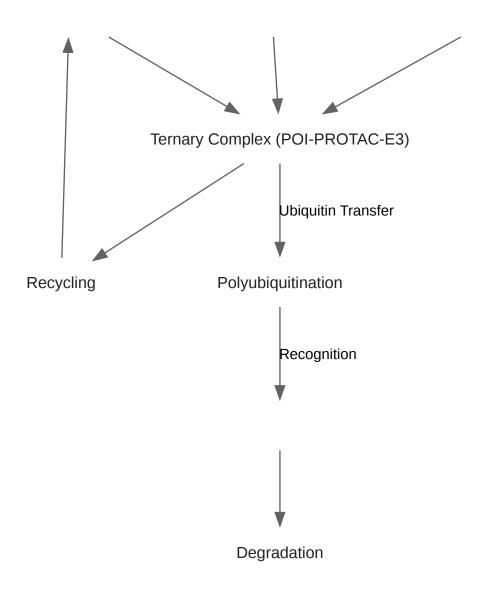




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Experimental workflow for PROTAC synthesis and evaluation.





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Mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Amide Coupling of m-PEG2-acid to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of **m-PEG2-acid** using EDC and NHS to form an amine-reactive NHS ester, followed by coupling to a primary amine.



Materials:

- m-PEG2-acid
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

- Preparation of Reactants:
 - Equilibrate all reagents to room temperature.
 - Dissolve m-PEG2-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
 - Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
- Activation of m-PEG2-acid:
 - In a reaction vessel, add the m-PEG2-acid solution.
 - Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the m-PEG2-acid solution.
 - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.



Coupling Reaction:

- Add the activated **m-PEG2-acid** solution to the solution of the amine-containing molecule.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - (Optional) Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography for proteins or reversed-phase HPLC for small molecules) to remove excess reagents and unreacted starting materials.[11]

Protocol 2: Characterization of the Conjugate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D2O, Methanol-d4, or DMSO-d6).
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Analysis: Analyze the spectra to confirm the presence of signals corresponding to both the m-PEG2-linker and the conjugated molecule. The disappearance of the amine proton signal and shifts in adjacent proton signals can confirm amide bond formation.[12]

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with the chosen ionization method (e.g., electrospray ionization ESI).
- Acquisition: Acquire the mass spectrum of the conjugate.



 Analysis: The observed molecular weight should correspond to the sum of the molecular weight of the amine-containing molecule and the m-PEG2-acid, minus the mass of water (18.02 g/mol), confirming successful conjugation.

Conclusion

m-PEG2-acid is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, featuring a terminal methoxy group and a reactive carboxylic acid, combined with a hydrophilic PEG spacer, provides a balance of properties for creating advanced therapeutics. By improving solubility and offering a means for covalent linkage, **m-PEG2-acid** facilitates the design and synthesis of next-generation drugs such as ADCs and PROTACs. The experimental protocols provided herein offer a guide for the effective use and characterization of this important chemical entity.

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